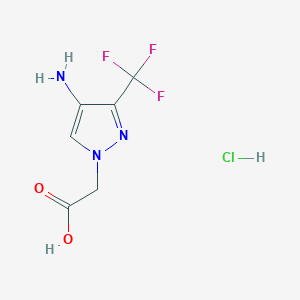

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride

Description

Nomenclature and Identification Parameters

The compound 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS: 1442093-18-6) belongs to the aminopyrazole family. Its systematic IUPAC name is 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid hydrochloride, reflecting its structural components:

- A pyrazole ring substituted with an amino group (–NH₂) at position 4 and a trifluoromethyl (–CF₃) group at position 3.

- An acetic acid moiety (–CH₂COOH) linked to the pyrazole’s nitrogen at position 1.

- A hydrochloride salt counterion.

Key identification parameters :

The compound’s purity grades (e.g., 97%+) and packaging specifications (e.g., palletized plastic pails) are detailed in commercial catalogs.

Historical Context of Aminopyrazole Derivatives

Aminopyrazoles have been pivotal in heterocyclic chemistry since Ludwig Knorr’s pioneering work in 1883. Early applications focused on antipyretics (e.g., phenazone) and dyes. The 20th century saw expanded use in pharmaceuticals, driven by their ability to form hydrogen bonds with biological targets. For example, celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) underscore their therapeutic versatility.

The introduction of trifluoromethyl (–CF₃) groups in the 21st century enhanced aminopyrazoles’ metabolic stability and lipophilicity, critical for drug design. Synthetic breakthroughs, such as copper-mediated condensations and cyclocondensation of β-ketonitriles, enabled scalable production of derivatives like the title compound.

Significance in Heterocyclic Chemistry

Pyrazoles are π-excess aromatic heterocycles with two adjacent nitrogen atoms, enabling diverse reactivity. The title compound exemplifies three key features:

- Hydrogen-bonding capacity : The amino and acetic acid groups allow interactions with enzymes (e.g., cyclin-dependent kinases).

- Electron-withdrawing effects : The –CF₃ group stabilizes the pyrazole ring, influencing electronic distribution and bioactivity.

- Salt formation : The hydrochloride counterion improves solubility for biological assays.

Comparative studies show trifluoromethylated pyrazoles exhibit superior pharmacokinetic properties over non-fluorinated analogs, particularly in crossing lipid membranes.

Position Within Trifluoromethylated Pyrazole Family

Trifluoromethylated pyrazoles are a subclass emphasizing the –CF₃ group’s role in enhancing binding affinity and selectivity. The title compound differs from simpler analogs (e.g., 3-trifluoromethyl-1H-pyrazole) via its:

- Amino group : Facilitates hydrogen bonding in kinase inhibitors.

- Acetic acid side chain : Enables conjugation to larger biomolecules or metal complexes.

Structurally related compounds include:

- 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (CID 90642858): Lacks the hydrochloride salt.

- N-(trifluoromethyl)phenyl pyrazoles : Feature aryl instead of acetic acid substituents.

The compound’s unique hybrid structure positions it as a versatile scaffold for anticancer and antimicrobial agent development.

Properties

IUPAC Name |

2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14;/h1H,2,10H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYDTUZVIYLKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis and Functionalization

The pyrazole core with the trifluoromethyl group is typically synthesized from substituted hydrazines and α,β-unsaturated ketones or enaminones bearing trifluoromethyl groups. For example, reaction of 4-nitrosopyrazoles or 4-hydroxyiminopyrazolones with reducing agents like tin(II) chloride in concentrated hydrochloric acid yields 4-aminopyrazol derivatives with trifluoromethyl substitution.

Catalytic hydrogenation methods (e.g., Pd/C in ethanol-HCl) can also be employed to reduce intermediates to the desired 4-amino-3-trifluoromethyl-pyrazole analogs, facilitating the isolation of amine salts.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced by alkylation of the pyrazole nitrogen (N1) with haloacetic acid derivatives such as bromoacetic acid under basic conditions. This reaction is typically performed in solvents like ethanol or water with heating to promote nucleophilic substitution.

Reaction conditions are optimized to maximize yield and purity, including control of stoichiometry, temperature, and pH.

Formation of the Hydrochloride Salt

The free base of 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid. This salt formation step enhances compound stability, crystallinity, and facilitates purification by precipitation.

The salt can be isolated by filtration and drying under reduced pressure to obtain the pure hydrochloride form.

Representative Synthetic Route from Patent Literature

A detailed synthetic procedure can be outlined as follows (adapted from patent CN102351793B and related sources):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Reaction of substituted hydrazine with trifluoromethylated enaminone or ketone in THF at room temperature with base (e.g., potassium tert-butoxide) | Formation of trifluoromethyl-substituted pyrazole intermediate |

| 2 | Treatment with trifluoroacetic anhydride and sodium carbonate under reflux in dichloromethane | Functional group modification and protection |

| 3 | Alkylation with bromoacetic acid derivative in ethanol with base (e.g., potassium carbonate) at ~50°C | Introduction of acetic acid side chain at N1 of pyrazole |

| 4 | Acidification with trifluoroacetic acid or HCl at room temperature | Formation of hydrochloride salt |

| 5 | Purification by extraction, drying (anhydrous sodium sulfate), and column chromatography | Isolation of pure 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride |

This route avoids oxidation of sensitive intermediates and provides high product yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, ethanol, dichloromethane | Choice depends on step; polar aprotic solvents favored for substitutions |

| Temperature | Room temperature to 50°C | Controlled heating for alkylation steps |

| Base | Potassium tert-butoxide, potassium carbonate | Used for deprotonation and nucleophilic substitution |

| Reducing Agent | Tin(II) chloride in concentrated HCl or Pd/C catalytic hydrogenation | For reduction of oxime or nitroso intermediates |

| Acid for Salt Formation | Hydrochloric acid or trifluoroacetic acid | To precipitate hydrochloride salt |

| Purification | Extraction, drying over anhydrous sodium sulfate, column chromatography | Ensures high purity and removal of impurities |

Analytical Characterization Data (Typical)

| Technique | Key Observations | Purpose |

|---|---|---|

| IR Spectroscopy | C=O stretch ~1746 cm⁻¹ (acetic acid), N-H bending ~1527 cm⁻¹ (pyrazole) | Confirm functional groups |

| NMR (¹H) | Signals for pyrazole protons, amino group (~5.2 ppm), acetic acid protons (3.8–4.2 ppm) | Structural confirmation |

| Melting Point | Decomposition around 140–142°C | Purity and identity verification |

| HPLC | >95% purity with C18 column, acetonitrile/water gradient | Purity assessment and by-product detection |

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Pyrazole ring formation | Condensation of trifluoromethyl-substituted enaminones/ketones with hydrazines |

| Amino group introduction | Reduction of 4-hydroxyiminopyrazolones or 4-nitrosopyrazoles using tin(II) chloride or catalytic hydrogenation |

| Acetic acid side chain addition | Alkylation of pyrazole N1 with haloacetic acid derivatives under basic conditions |

| Salt formation | Treatment of free acid with HCl to form hydrochloride salt |

| Purification | Extraction, drying, and chromatographic techniques |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amino group to a hydroxylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Methylated or hydroxylamine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethyl group enhances lipophilicity, making it valuable for developing new materials and catalysts.

Table 1: Chemical Reactions Involving 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitro or nitroso derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces trifluoromethyl group to difluoromethyl | Palladium on carbon (Pd/C) |

| Substitution | Forms various derivatives through nucleophilic substitution | Alkyl halides, acyl chlorides |

Biology

Research has indicated that this compound may exhibit bioactive properties, particularly in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism appears linked to its interaction with specific enzymes involved in cell cycle regulation.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, leading to the development of new drugs.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Investigated for activity against bacterial strains |

| Anticancer | Explored for efficacy in cancer therapy |

Industry

The compound is also utilized in producing agrochemicals and other industrial chemicals. Its unique reactivity is beneficial for formulating pesticides and herbicides.

Case Study: Agrochemical Development

Research into the compound's stability and reactivity has led to its incorporation into formulations aimed at improving crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group and acetic acid backbone are critical for bioactivity. Below is a comparative analysis with key analogues:

Biological Activity

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C8H10F3N3O2

- Molecular Weight : 237.18 g/mol

- CAS Number : 1171203-11-4

- IUPAC Name : 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid hydrochloride

Synthesis

The synthesis of 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of pyrazole derivatives with appropriate acetic acid derivatives under controlled conditions. The trifluoromethyl group is introduced to enhance the compound's biological activity, particularly its antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antioxidant properties. For instance, studies have shown that 4-amino-pyrazole derivatives can effectively scavenge free radicals, comparable to known antioxidants like Trolox and uric acid . The antioxidant activity is attributed to the ability of these compounds to inhibit oxidative stress, which is linked to various chronic diseases.

Anticancer Potential

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride has demonstrated promising anticancer activity. In vitro studies have reported its effectiveness against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MDA-MB-231 | 12 | Inhibits proliferation |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes related to cancer progression. Notably, it shows inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases . This dual activity suggests potential applications in treating both cancer and neurodegenerative disorders.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several pyrazole derivatives, including 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Study 2: Anticancer Activity

In a comparative study on various aminopyrazole derivatives, this compound exhibited superior anticancer effects against multiple cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride, and what critical parameters influence yield and purity?

Synthetic routes typically involve condensation of pyrazole precursors with halogenated acetic acid derivatives under controlled conditions. For example:

- Step 1 : React 4-amino-3-(trifluoromethyl)-1H-pyrazole with chloroacetic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Step 2 : Neutralize with HCl to form the hydrochloride salt.

Critical parameters include pH (optimal ~5–6 to avoid side reactions), temperature (exceeding 80°C risks decomposition), and stoichiometric ratios (excess chloroacetic acid improves conversion) . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm the pyrazole ring substitution pattern (e.g., δ 8.2–8.5 ppm for pyrazole protons) and acetic acid integration (δ 4.1–4.3 ppm for CH2) .

- LCMS/HPLC : Monitor molecular ion peaks ([M+H]+ ~269 m/z) and purity (>97% via reverse-phase C18 columns, acetonitrile/water gradient) .

- XRD : Resolve crystallographic data for salt form validation (e.g., hydrogen bonding between Cl⁻ and NH2 groups) .

Q. What are the primary biological assays used to evaluate its pharmacological potential?

Common assays include:

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrazole core’s ATP-binding affinity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility/pharmacokinetics : Assess logP (predicted ~1.5–2.0) and aqueous solubility (pH 7.4 buffer) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to minimize byproducts like N-alkylated derivatives?

- Factor screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher DMF ratios reduce alkylation byproducts by stabilizing intermediates .

- Response surface methodology (RSM) : Model interactions between pH and reaction time to maximize yield (e.g., pH 5.5 and 8 hours yield 82% vs. 65% at pH 6.5) .

- Validation : Confirm via LCMS tracking of intermediates (e.g., m/z 231 for undesired N-alkylated species) .

Q. How to resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

- Source analysis : Compare assay conditions (e.g., cell passage number, serum concentration) that alter potency .

- Metabolite interference : Test stability in cell media (e.g., hydrolysis of the acetic acid moiety under acidic conditions) .

- Structural analogs : Benchmark against 3-(trifluoromethyl)pyrazole derivatives to identify substituent effects on activity .

Q. What computational strategies predict regioselectivity in pyrazole functionalization?

- DFT calculations : Analyze Fukui indices to identify nucleophilic sites (e.g., C4-amino group vs. C3-CF3) .

- Molecular docking : Simulate binding to kinase active sites to prioritize substituents enhancing affinity (e.g., acetic acid’s role in H-bonding) .

- Machine learning : Train models on pyrazole reaction databases to predict optimal catalysts (e.g., ZnCl2 vs. ZrO2 for chlorination) .

Q. How to address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst selection : Use chiral auxiliaries (e.g., L-proline) during acetic acid coupling to suppress racemization .

- Process control : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically .

- Crystallization engineering : Optimize cooling rates and antisolvent addition (e.g., tert-butyl methyl ether) to enhance crystal uniformity .

Q. What strategies mitigate hygroscopicity and improve formulation stability?

- Co-crystallization : Combine with non-hygroscopic coformers (e.g., succinic acid) to reduce water absorption .

- Lyophilization : Prepare lyophilized powders under reduced pressure (0.1 mBar) to stabilize the hydrochloride salt .

- Excipient screening : Test polyvinylpyrrolidone (PVP) or cyclodextrins to enhance solid dispersion stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.